4-Bromobutyltrichlorosilane

Overview

Description

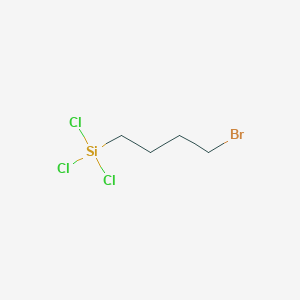

4-Bromobutyltrichlorosilane is a chemical compound with the formula C4H8BrCl3Si . It is used as a chemical intermediate in scientific research .

Synthesis Analysis

This compound serves as a versatile precursor for synthesizing functional materials, such as polymers and coatings. It has been used in the synthesis of bromobutyl rubbers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H8BrCl3Si . The exact mass of the molecule is 267.86400 .

Scientific Research Applications

Synthesis of Organic Molecules

4-Bromobutyltrichlorosilane is used in the synthesis of various organic compounds. For example, in the reductive coupling of tetrafluoroethylene units into organic molecules, 4-bromo-3,3,4,4-tetrafluorobut-1-ene is used, which is closely related to this compound. This process produces adducts in high yields and is significant in organic synthesis (Konno et al., 2011).

Dendrimer Synthesis

This compound plays a role in the synthesis of carbosilane dendrimers. For instance, the organosilane 4-triallylsilylphenol can be synthesized using 4-bromophenol, a compound similar to this compound, and used in the synthesis of carbosilane dendrimers. These dendrimers have applications in various fields, including materials science and nanotechnology (Gossage et al., 1998).

Biocatalytic Production

In biocatalysis, derivatives of this compound, like 4-bromo-3-hydroxybutyrate, are used. The enzymatic production of these compounds involves isolated cDNA encoding various enzymes, highlighting the biotechnological importance of these compounds in producing intermediates for pharmaceuticals, such as statin compounds (Asako et al., 2009).

Organic Photovoltaic Devices

Compounds related to this compound, like 4-bromoanisole, are used in the manufacturing of organic photovoltaic devices. These additives improve the morphology of polymer-polymer blends in these devices, enhancing their efficiency and performance (Liu et al., 2012).

Asymmetric Allylation in Organic Chemistry

Isomerically pure trans- and cis-γ-bromoallyltrichlorosilanes, which are closely related to this compound, have been synthesized and used in the asymmetric allylation of aldehydes. This process is significant in the synthesis of complex organic molecules (Malkov et al., 2010).

Enhancement in Radical Cyclisations

This compound-related compounds like bromides are used in radical cyclizations to produce piperidines with high diastereomeric ratios. This application is crucial in organic synthesis, particularly in the pharmaceutical industry (Gandon et al., 2004).

Safety and Hazards

Future Directions

While specific future directions for 4-Bromobutyltrichlorosilane are not mentioned in the retrieved sources, bromodomain-containing protein 4 (BRD4), a different brominated compound, has been identified as a promising therapeutic target in various diseases . This suggests that brominated compounds, including this compound, may have potential future applications in therapeutic contexts.

properties

IUPAC Name |

4-bromobutyl(trichloro)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl3Si/c5-3-1-2-4-9(6,7)8/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVPVEPWMGYBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)C[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700663 | |

| Record name | (4-Bromobutyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69858-29-3 | |

| Record name | (4-Bromobutyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3150830.png)

![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)

![N,N-dimethylmethanamine;1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B3150840.png)

![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)